5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 5 and a nitro group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . The nitro group at position 3 enhances electrophilicity, facilitating further functionalization (e.g., reduction to amines), while the methyl group at position 5 modulates steric and electronic properties, influencing solubility and metabolic stability .
Properties
IUPAC Name |
5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-7(11(12)13)4-10-8(6)9-3-5/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGSXQRLHNDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267788 | |
| Record name | 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-24-4 | |
| Record name | 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the nitration of 5-methyl-1H-pyrrolo[2,3-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 3-position .
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound followed by nitration can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and controlled nitration. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted products.
Oxidized Products: Oxidation of the methyl group yields carboxylic acids and other oxidized derivatives.
Scientific Research Applications
5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is largely dependent on its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Positions 3 and 5
The table below compares 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine with derivatives differing in substituents at positions 3 and 5:
Reactivity and Functionalization
- Nitro Group Reduction: The nitro group in this compound can be reduced to an amine (as in and ), forming 3-amino derivatives. However, steric hindrance from the methyl group may slow reduction kinetics compared to smaller substituents (e.g., hydrogen) .
Physicochemical Properties
- Solubility : The methyl group improves solubility in organic solvents compared to bulkier aryl substituents (e.g., 3,4-dimethoxyphenyl in ), which exhibit higher logP values .
- NMR Shifts : The nitro group deshields adjacent protons (e.g., δ ~8.8–9.2 ppm for aromatic protons in ), while methyl protons resonate near δ 2.3–2.4 ppm (similar to methyl-tolyl derivatives in ) .
Biological Activity
5-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a pyrrolopyridine framework, characterized by a pyrrole ring fused to a pyridine ring with a methyl and nitro substituent. The synthesis of this compound typically involves multi-step organic reactions, including nitration and cyclization processes. Recent studies have explored various synthetic routes to enhance yield and purity.
Biological Activity
The biological activity of this compound has been investigated across several domains:
1. Anticancer Activity:
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent activity against various cancer cell lines. For instance, compounds from this class have shown significant inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival. Specifically, one study reported that compound 4h demonstrated IC50 values of 7 nM against FGFR1, highlighting its potential as an anticancer agent .
2. Anti-inflammatory Properties:
The compound has also been evaluated for its anti-inflammatory effects. A derivative was shown to inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli, suggesting its utility in treating inflammatory diseases .
3. Antiviral Activity:
In vitro studies have demonstrated that related pyrrolo compounds exhibit antiviral properties against respiratory syncytial virus (RSV). The structure-activity relationship (SAR) studies reveal that specific substitutions enhance binding affinity to viral proteins, thus improving antiviral efficacy .
The mechanisms through which this compound exerts its biological effects are complex and involve:
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit phosphodiesterase 4B (PDE4B), an enzyme linked to inflammatory responses .
- Receptor Modulation: By interacting with growth factor receptors such as FGFRs, the compound can modulate signaling pathways that are crucial for cell proliferation and survival.
Case Studies
Several studies have focused on the biological evaluation of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
